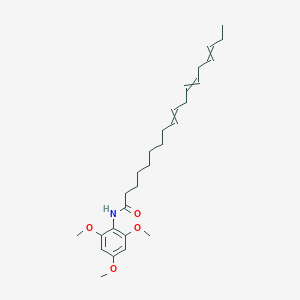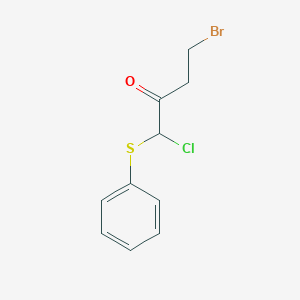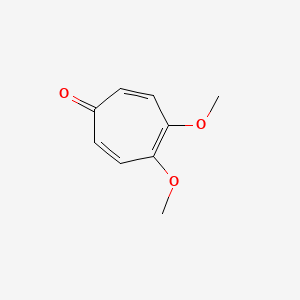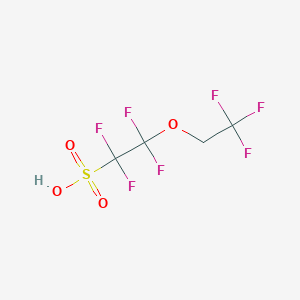![molecular formula C15H15ClO2S B14315916 Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- CAS No. 110210-24-7](/img/structure/B14315916.png)
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to an ethyl chain, which is further connected to a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to produce chlorobenzene. This reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Sulfonation: The chlorobenzene undergoes sulfonation with sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) to introduce the sulfonyl group.
Alkylation: The sulfonated product is then subjected to Friedel-Crafts alkylation using an alkyl halide, such as ethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Coupling with Methylphenyl Group: Finally, the ethyl-substituted product is coupled with a methylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium methoxide (NaOCH3) are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the sulfonyl group.
Benzene, 1-chloro-4-ethyl-: Similar structure but lacks the methylphenyl group.
Toluene, p-chloro-: Similar structure but lacks the sulfonyl and ethyl groups.
Uniqueness
Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- is unique due to the presence of both the sulfonyl and methylphenyl groups, which confer distinct chemical and physical properties
Propriétés
| 110210-24-7 | |
Formule moléculaire |
C15H15ClO2S |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C15H15ClO2S/c1-12-2-8-15(9-3-12)19(17,18)11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3 |
Clé InChI |
OCVRYFXLOFEYJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/no-structure.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)




